One example involves reacting a substituted 2-aminophenol with maleic anhydride in the presence of triethylamine to form a methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetate intermediate []. This intermediate can then be further modified through various chemical transformations to yield the desired 1,4-benzoxazine derivative.
Research has explored 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride as a key component in synthesizing novel methotrexate (MTX) derivatives with potential antirheumatic properties []. Methotrexate is a commonly used medication for treating rheumatoid arthritis, an autoimmune disease characterized by joint inflammation.
Scientists have synthesized MTX derivatives incorporating the 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride structure, aiming to enhance MTX's efficacy and reduce its side effects. In vitro studies demonstrated that these novel MTX derivatives exhibit potent antiproliferative activity against human synovial cells, the cells responsible for joint inflammation in rheumatoid arthritis []. Notably, one derivative, N-[[4-[(2,4-diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-7-yl]carbonyl]-L-homoglutamic acid (designated as MX-68), demonstrated comparable antiproliferative activity to MTX itself []. Importantly, MX-68 exhibited reduced polyglutamation, a metabolic process potentially linked to MTX's side effects [].
Further in vivo studies in a rat model of adjuvant arthritis confirmed the anti-arthritic efficacy of MX-68. This derivative effectively suppressed the progression of the disease in a dose-dependent manner, highlighting its potential as a safer and more effective antirheumatic agent compared to traditional MTX [].
Researchers have investigated 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride as a scaffold for developing fibrinogen receptor antagonists []. Fibrinogen receptors play a crucial role in platelet aggregation, a vital step in blood clot formation. Antagonists of these receptors can prevent or reduce platelet aggregation, offering therapeutic potential for treating thrombotic disorders like heart attack and stroke.
Studies have shown that incorporating 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride into peptide mimetics can influence the conformation of the peptide backbone, impacting its interaction with the fibrinogen receptor []. Specifically, researchers utilized 2D proton NMR to demonstrate that incorporating this compound into proline-containing peptides led to a predominantly trans conformation of the proline peptide bond []. This conformational restriction, in turn, influenced the ability of these peptides to bind to and antagonize fibrinogen receptors, offering valuable insights into designing more potent and selective antagonists for therapeutic applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: